molecular formula C13H6ClF3N2O2 B568664 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile CAS No. 1155846-86-8

3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile

Cat. No. B568664
CAS RN: 1155846-86-8
M. Wt: 314.648
InChI Key: HWTORHRJFMRBLG-UHFFFAOYSA-N
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Description

3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, also known as GSK-3 inhibitor XV, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

  • Radiosynthesis and Preliminary PET Evaluation : Yuan et al. (2016) developed an (18)F-labeled positron emission tomography (PET) tracer, including a 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1,2-dihydropyridin-3-yl)benzonitrile variant, for imaging AMPA receptors in the brain. The study demonstrated good brain uptake in normal mice, suggesting potential for further in vivo validation (Yuan, Jones, Vasdev, & Liang, 2016).

  • Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture : Hopes, Parker, & Patel (2006) discussed the synthesis of a potassium-channel opener (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile for treating urinary urge incontinence. They focused on optimizing the yield and controlling impurity levels using an unsymmetrical Hantzsch reaction (Hopes, Parker, & Patel, 2006).

  • Oxidative Coupling in Coordination Chemistry : El-Abadelah et al. (2018) reported on a unique oxidative C–C coupling reaction involving a 3-(pyridin-2-yl)dihydro-1,2,4-triazinone coordinated to palladium(II). This study highlights the chemical versatility and potential applications in coordination chemistry and catalysis (El-Abadelah, Hodali, Zreid, & Awwadi, 2018).

  • 1,4-Dihydropyridine Derivatives with Potential Calcium-Channel Antagonist Activity : Linden et al. (2011) explored 1,4-dihydropyridine derivatives, including compounds similar to the query chemical, for their potential calcium modulatory properties. These compounds are of interest in the pharmaceutical industry for their potential medicinal applications (Linden, Şafak, Şimşek, & Gündüz, 2011).

  • Fungicide Research : Jeon, Kim, Lee, & Kim (2013) researched fluazinam, a fungicide compound, which structurally relates to the query compound. This study adds to the understanding of the structural properties and potential applications of such compounds in agriculture (Jeon, Kim, Lee, & Kim, 2013).

  • Synthesis and Antimicrobial Activity : Kumar et al. (2022) focused on synthesizing and evaluating the antimicrobial activity of derivatives starting from 5-chloro-2-hydroxy-benzonitrile, which shares structural similarities with the query compound. This research contributes to the development of new antimicrobial agents (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

Mechanism of Action

Target of Action

The compound 3-Chloro-5-((2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl)oxy)benzonitrile, also known as Doravirine , is primarily targeted towards the HIV-1 reverse transcriptase . This enzyme plays a crucial role in the replication of the HIV virus.

Mode of Action

Doravirine acts as an allosteric inhibitor of the HIV-1 reverse transcriptase . By binding to this enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .

Biochemical Pathways

The inhibition of the HIV-1 reverse transcriptase enzyme disrupts the viral replication process. This leads to a decrease in the production of new virus particles, thereby reducing viral load and slowing the progression of the disease .

Pharmacokinetics

Doravirine is administered orally once daily with or without food . It is contraindicated when co-administered with drugs that are strong cytochrome P450 (CYP)3A enzyme inducers as significant decreases in doravirine plasma concentrations may occur, which may decrease the effectiveness of Doravirine .

Result of Action

The result of Doravirine’s action is a reduction in viral load and a slowing of disease progression. It is used in combination with other antiretroviral agents for the treatment of HIV-1 infection in adults and pediatric patients weighing at least 35 kg .

Action Environment

The efficacy and stability of Doravirine can be influenced by various environmental factors. For instance, certain drugs that induce the CYP3A enzyme can significantly decrease the plasma concentrations of Doravirine, potentially reducing its effectiveness . Therefore, it’s important to consider potential drug interactions when prescribing Doravirine.

properties

IUPAC Name

3-chloro-5-[[2-oxo-4-(trifluoromethyl)-1H-pyridin-3-yl]oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2O2/c14-8-3-7(6-18)4-9(5-8)21-11-10(13(15,16)17)1-2-19-12(11)20/h1-5H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTORHRJFMRBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1C(F)(F)F)OC2=CC(=CC(=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1155846-86-8
Record name 3-Chloro-5-((1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinyl)oxy)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155846868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-CHLORO-5-((1,2-DIHYDRO-2-OXO-4-(TRIFLUOROMETHYL)-3-PYRIDINYL)OXY)BENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25T4FX9UFY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a round bottom flask charged with 3-(3-bromo-5-chlorophenoxy)-4-(trifluoromethyl)pyridin-2(1H)-one (3.00 g, 8.14 mmol) and copper (I) cyanide (7.29 g, 81.0 mmol) was added N-methylpyrrolidinone (25 mL). This suspension under N2 was placed in an oil bath at 175° C. After 5 hours the reaction mixture was allowed to cool to room temperature. Glacial acetic acid (30 mL) was added to the mixture and stirred for 10 minutes. The mixture was diluted with ethyl acetate (100 mL), filtered through diatomaceous earth and the pad was washed with ethyl acetate (100 mL). The filtrate was washed with water (3×100 mL) and brine (2×100 mL). The organic fraction was dried (Na2SO4), filtered and the solvent was removed under reduced pressure to yield a solid. This was adsorbed onto silica gel and purified by column chromatography on a pre-packed silica gel Redi Sep 120 gram column, eluting with 0-5% methanol in CH2Cl2 to yield the title compound. 1H NMR (DMSO-d6) δ 12.70 (s, 1H), 7.76-7.72 (m, 1H), 7.62-7.56 (m, 2H), 7.54-7.52 (m, 1H), 6.48 (d, J=6.8 Hz, 1H). LRMS (M+1)=314.87.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.29 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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